molecular formula C13H17N5O2 B2470575 4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid CAS No. 1429903-60-5

4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid

Cat. No. B2470575
CAS RN: 1429903-60-5
M. Wt: 275.312
InChI Key: ZNTDEDLGTZATFW-UHFFFAOYSA-N
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Description

4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid, also known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazolopyridazines and has been found to have anxiolytic and sedative effects in animal studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The synthesis of related compounds, such as 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines, involves reactions with secondary amines like pyrrolidine and the use of reagents like hydrazine hydrate and formic acid for the cyclization process (Peet, 1984).
  • Structural Insights: Studies on compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine focus on the synthesis, structure analysis, and molecular interactions, providing essential insights into the structural properties of these compounds (Sallam et al., 2021).

Biological and Pharmaceutical Applications

  • Biological Activity: Triazolopyridines, including similar compounds, exhibit significant biological activities, making them relevant in pharmaceutical applications (El-Kurdi et al., 2021).
  • Synthesis of Derivatives for Biological Assessment: The synthesis of novel acetamides with 1,2,4-oxadiazol-5-yl-[1,2,4]triazolo[4,3-a]pyridine-3-yl groups and their pharmacological assessment underline the importance of such compounds in medicinal chemistry (Karpina et al., 2019).

Advanced Medical Research

  • Integrin Inhibition for Pulmonary Fibrosis: Analog compounds like 3-aryl(pyrrolidin-1-yl)butanoic acids have been synthesized and evaluated for their affinity against various integrins, showing potential as therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
  • Anti-Diabetic Drug Development: Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated as anti-diabetic drugs, showcasing the potential of these compounds in treating diabetes through DPP-4 inhibition mechanism (Bindu et al., 2019).

properties

IUPAC Name

4-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-13(20)5-3-4-10-14-15-11-6-7-12(16-18(10)11)17-8-1-2-9-17/h6-7H,1-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTDEDLGTZATFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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